molecular formula C9H6Br2O3S B12073365 Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B12073365
M. Wt: 354.02 g/mol
InChI Key: FLYBDXGLGYELPZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative featuring a brominated aromatic core, a methyl ester group at position 2, and a propargyl ether substituent at position 2. The propargyloxy group introduces alkyne functionality, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound’s structure is distinct from simpler thiophene esters due to its substitution pattern, which influences reactivity, solubility, and stability .

Properties

Molecular Formula

C9H6Br2O3S

Molecular Weight

354.02 g/mol

IUPAC Name

methyl 4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C9H6Br2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3

InChI Key

FLYBDXGLGYELPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)OCC#C

Origin of Product

United States

Preparation Methods

Reaction Conditions

Methyl 3-hydroxythiophene-2-carboxylate is brominated using elemental bromine (Br₂) in acetic acid under reflux (80–100°C) for 4–6 hours. Sodium bicarbonate (NaHCO₃) neutralizes HBr byproduct, enhancing yield (80–86%).

Optimized Protocol:

  • Substrate : Methyl 3-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Brominating Agent : Br₂ (2.2 equiv)

  • Solvent : Glacial acetic acid

  • Base : NaHCO₃ (2.5 equiv)

  • Temperature : 80°C, reflux

  • Time : 4 hours.

Mechanistic Insights

The ester group at position 2 deactivates the thiophene ring, directing bromine to the meta positions (4 and 5). The hydroxyl group at position 3 exerts minimal directing effects due to hydrogen bonding with the ester carbonyl.

Characterization of Intermediate

The dibrominated intermediate, methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate , is confirmed via:

  • ¹H NMR : Singlets for thiophene-H (δ 7.65, 7.32 ppm).

  • FT-IR : O-H stretch (2500–3000 cm⁻¹), C=O (1672 cm⁻¹), C-Br (730 cm⁻¹).

  • HRMS : [M+H]⁺ at m/z 354.02.

Step 2: O-Propargylation of the Hydroxyl Group

Mitsunobu Reaction

The hydroxyl group at position 3 undergoes Mitsunobu alkylation with propargyl alcohol.

Optimized Protocol:

  • Substrate : Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Reagents : Propargyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Time : 12 hours.

Yield : 75–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Alkylation Method

Propargyl bromide reacts with the hydroxyl group in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.

Conditions:

  • Substrate : Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (1.0 equiv)

  • Alkylating Agent : Propargyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 6 hours.

Yield : 70–75%.

Reaction Optimization and Challenges

Bromination Regioselectivity

Competing bromination at position 3 is mitigated by:

  • Low Temperature : Conducting bromination at 0–25°C limits over-bromination.

  • Solvent Choice : Acetic acid enhances solubility of Br₂ and intermediates.

Propargyloxy Stability

The alkyne group in the propargyloxy moiety is sensitive to strong acids and oxidants. Mitsunobu conditions (neutral pH) are preferred over acidic alkylation methods.

Characterization of Final Product

This compound is validated via:

  • ¹H NMR : Propargyl CH₂ (δ 4.78 ppm, d, J = 2.4 Hz), alkyne proton (δ 2.52 ppm, t).

  • ¹³C NMR : Ester carbonyl (δ 165.2 ppm), alkyne carbons (δ 78.5, 72.3 ppm).

  • HRMS : [M+H]⁺ at m/z 354.02 (C₉H₆Br₂O₃S).

Comparative Analysis of Methods

Parameter Mitsunobu Alkylation
Yield82%75%
Reaction Time12 h6 h
ByproductsMinimalModerate
CostHighLow

The Mitsunobu method offers higher yields but requires expensive reagents. Alkylation with propargyl bromide is cost-effective but less efficient.

Applications and Derivatives

The propargyloxy group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation. Derivatives include:

  • Polymer Precursors : Thiophene-based conductive polymers.

  • Pharmaceutical Intermediates : Anticancer and antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiophene ring, activated by bromine atoms and the electron-withdrawing ester group, facilitates nucleophilic substitution at the 4- and 5-positions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction :

ReagentConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h4-Piperidinyl derivative75%
Sodium methoxideMeOH, reflux, 6 h4-Methoxy derivative68%

Bromine substituents are sequentially replaceable, enabling regioselective synthesis of mono- or disubstituted products depending on stoichiometry and reaction time .

Suzuki-Miyaura Cross-Coupling

The bromine atoms serve as handles for palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for constructing biaryl systems.

Typical Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Temperature : 100°C, 24 h

Example Coupling Partners :

Boronic AcidProduct StructureApplicationSource
Phenylboronic acid4-Phenylthiophene derivativePharmacophore development
2-Thienylboronic acidBithiophene analogConductive polymers

Yields range from 60–85%, with disubstitution requiring excess boronic acid and extended reaction times .

Sonogashira Coupling

The propargyl ether group participates in palladium/copper-catalyzed couplings with aryl halides, forming extended π-conjugated systems.

Reaction Conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)

  • Base : Et₃N

  • Solvent : THF, 60°C, 12 h

Example :
Coupling with iodobenzene yields a diarylacetylene-thiophene hybrid, a precursor for optoelectronic materials .

Oxidation and Reduction

  • Oxidation :

    • The thiophene ring can be oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid), enhancing electrophilicity for further substitutions.

    • The propargyl ether may undergo oxidative cleavage with KMnO₄ to form a carboxylic acid derivative.

  • Reduction :

    • Bromine atoms are reducible via Zn/HOAc to yield dehalogenated products, though this is less common due to the utility of bromine in cross-couplings.

Cycloaddition Reactions

The alkyne in the propargyl ether undergoes Huisgen azide-alkyne cycloaddition (click chemistry) with azides under Cu(I) catalysis, forming 1,2,3-triazoles. This is exploited in bioconjugation and polymer synthesis.

Conditions :

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate

  • Solvent : t-BuOH/H₂O (1:1), RT, 24 h

  • Azide Example : Benzyl azide → Triazole-linked thiophene derivative .

Ester Hydrolysis

The methyl ester is hydrolyzable to the carboxylic acid under acidic (HCl, reflux) or basic (NaOH, MeOH/H₂O) conditions. The resulting acid serves as a handle for amidation or further functionalization .

Electrophilic Aromatic Substitution

While less common due to electron deficiency, Friedel-Crafts alkylation can occur at the 3-position under strong Lewis acid catalysis (e.g., AlCl₃), though competing side reactions limit utility.

Comparative Reactivity Table

PositionReactivityPreferred Reactions
4,5-BrHigh (SNAr, Suzuki coupling)Cross-coupling, substitution
2-COOCH₃Moderate (hydrolysis)Amidation, ester exchange
3-OCH₂C≡CHModerate (Sonogashira, click chemistry)Conjugation, cycloaddition

Scientific Research Applications

Biological Activities

Research indicates that compounds with brominated thiophene derivatives exhibit significant biological activities. Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties due to its unique structure, which can interact with biological membranes.
  • Anticancer Potential : Preliminary investigations have shown that brominated thiophenes can inhibit cancer cell proliferation, indicating possible applications in oncology.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various brominated thiophenes, this compound demonstrated significant inhibition against Gram-positive bacteria. The compound's mechanism was attributed to membrane disruption.

Case Study 2: Anticancer Screening

Another investigation evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action for Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the prop-2-yn-1-yloxy group, which facilitate various chemical transformations. The molecular targets and pathways involved in its applications are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analog is Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate (), where the hydroxyl group replaces the propargyloxy substituent. Key differences include:

  • Reactivity : The propargyloxy group enables click chemistry, while the hydroxyl group permits esterification or etherification.
  • Solubility: The propargyl ether reduces polarity compared to the hydroxyl analog, enhancing solubility in non-polar solvents.
  • Stability : The alkyne moiety may increase susceptibility to oxidative degradation compared to the hydroxyl variant .

Other related compounds include Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate () and Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (). These feature benzo[b]thiophene cores with ketone and acetyloxy groups, differing in:

  • Electronic Effects : The 4,7-dioxo groups in and create electron-deficient aromatic systems, whereas bromine substituents in the target compound provide moderate electron withdrawal.
  • Steric Effects : The phenyl group in introduces steric hindrance absent in the target compound.

Physical and Chemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Profile Reactivity Highlights
Target Compound Not reported Ester, bromo, propargyloxy High in organic solvents Click chemistry, cross-coupling
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate Not reported Ester, bromo, hydroxyl Moderate in polar solvents Esterification, etherification
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 153–156 Ester, acetyloxy, methyl Low in non-polar solvents Oxidation, acetylation
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 Ester, acetyloxy, phenyl Low in polar solvents Sterically hindered reactions

Research Findings and Trends

  • Electronic Effects : Bromine substituents in the target compound enhance electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution.
  • Steric vs. Electronic Tuning : The propargyloxy group balances electronic withdrawal with moderate steric demand, unlike bulky phenyl or acetyloxy groups in analogs .
  • Thermal Stability : Propargyl ethers are less thermally stable than acetylated derivatives, limiting high-temperature applications .

Biological Activity

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS No. 1708079-52-0) is a synthetic organic compound belonging to the thiophene family, characterized by its unique brominated structure and potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br2O3SC_9H_6Br_2O_3S, with a molecular weight of approximately 354.02 g/mol. The compound features a thiophene ring substituted with two bromine atoms and a propynyl ether group, which may influence its biological activities.

PropertyValue
Molecular FormulaC₉H₆Br₂O₃S
Molecular Weight354.02 g/mol
CAS Number1708079-52-0

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that halogenated thiophene derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Bacillus subtilis100
Pseudomonas aeruginosa150

These findings suggest that the presence of bromine atoms in the structure enhances the compound's bioactivity, likely due to increased lipophilicity and interaction with bacterial membranes .

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal properties. Compounds with similar structures have demonstrated efficacy against fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity is often assessed using assays such as the disk diffusion method or broth microdilution techniques.

Antifungal Activity Summary:

Fungal StrainZone of Inhibition (mm)
Candida albicans15
Aspergillus niger12

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated several halogenated thiophenes for their antimicrobial properties. The results indicated that methyl 4,5-dibromo derivatives exhibited superior activity compared to their chloro counterparts, particularly against Gram-positive bacteria .
  • Mechanistic Insights : Research investigating the mechanism of action revealed that brominated thiophenes disrupt bacterial membrane integrity, leading to cell lysis. This was corroborated by electron microscopy images showing morphological changes in treated bacterial cells .
  • Comparative Analysis : In a comparative study involving various thiophene derivatives, this compound was found to be one of the most potent compounds tested against a panel of bacterial strains, highlighting its potential for development into therapeutic agents .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate?

The compound is typically synthesized via sequential functionalization of a thiophene-2-carboxylate scaffold. A plausible route involves:

Bromination : Dibromination at the 4,5-positions using bromine or NBS (N-bromosuccinimide) in a polar solvent like DCM or CCl₄ .

Propargylation : Substitution of a hydroxyl group at position 3 with a propargyl ether via nucleophilic attack using propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in acetone) .

Esterification : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate in the presence of a base like NaH .

Key considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy to confirm substitution patterns .

Q. How can the structure of this compound be unambiguously confirmed?

A combination of spectroscopic and crystallographic methods is recommended:

  • Spectroscopy :
    • 1H^1 \text{H} NMR: Identify protons on the thiophene ring (δ 6.5–7.5 ppm), propargyloxy group (δ 4.5–5.0 ppm for CH₂), and methyl ester (δ 3.8–4.0 ppm).
    • 13C^{13} \text{C} NMR: Confirm ester carbonyl (δ 165–170 ppm) and brominated thiophene carbons (δ 110–130 ppm) .
    • IR: Detect C≡C stretching (~2100 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve anisotropic displacement parameters and confirm spatial arrangement .

Q. What safety precautions are critical when handling this compound?

Based on structurally related brominated thiophenes :

  • Hazards : Corrosive (H314), toxic if ingested (H302).
  • Storage : Keep at –20°C under inert atmosphere (N₂/Ar) in amber glass to prevent photodegradation.
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification steps.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the propargyloxy group in further functionalization?

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to assess electron density distribution. The propargyloxy group’s electron-deficient triple bond may undergo Huisgen cycloaddition (click chemistry) with azides .
  • Docking studies : AutoDock Vina can model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory applications) .

Q. What strategies resolve contradictions in crystallographic data for brominated thiophene derivatives?

  • Data collection : Use high-resolution synchrotron radiation to mitigate absorption effects from bromine atoms.
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Validation tools : Check CIF files with PLATON to detect disorder or missed symmetry .

Q. How can this compound serve as a precursor in drug discovery?

  • Click chemistry : The propargyloxy group enables Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles for antimicrobial activity) .
  • Biological screening : Derivatives of 4,5-dibromothiophene-2-carboxylates have shown anti-inflammatory properties in COX-2 inhibition assays .

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